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Introduction

Germanium monoxide (GeO) is a metastable, amorphous semiconductor that has garnered
interest for its potential applications in electronics and optoelectronics. However, its inherent
instability and tendency to disproportionate into elemental germanium (Ge) and germanium
dioxide (GeO32) present significant challenges for the characterization of its intrinsic optical
properties. This technical guide provides a comprehensive preliminary analysis of the optical
characteristics of materials relevant to the study of GeO, including sub-stoichiometric
germanium oxide (GeOx), amorphous germanium (a-Ge), and germanium dioxide (GeOz2). It
also outlines the experimental protocols employed for these analyses. Due to the scarcity of
data on pure, stoichiometric GeO, this guide focuses on the properties of these closely related
materials, which are often present in as-deposited GeO thin films.

Optical Properties of Germanium Oxides and
Amorphous Germanium

The optical properties of germanium monoxide are intrinsically linked to its composition,
which is often a mixture of Ge, GeO, and GeO:. The disproportionation reaction, 2GeO(s) —
Ge(s) + GeO2(s), is a key factor influencing the final optical characteristics of the material.[1]

Refractive Index and Extinction Coefficient
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The refractive index (n) and extinction coefficient (k) are fundamental optical constants that
describe how light propagates through a material. For sub-stoichiometric germanium oxide
(GeOx) films, these values are influenced by the oxygen content. As-deposited GeOx films with
a stoichiometry of x = 1.2 have a refractive index of approximately 1.860 at a wavelength of 633
nm.[2] The optical constants of amorphous germanium (a-Ge) and amorphous germanium
dioxide (a-GeOz2) are often used to model the optical properties of GeOx films, assuming the
film is a mixture of these two phases.[3]

The following tables summarize the available data for the refractive index and extinction
coefficient of amorphous Ge and substoichiometric GeOx.

Table 1: Optical Constants of Amorphous Germanium (a-Ge)

Wavelength (nm) Refractive Index (n) Extinction Coefficient (k)
500 4.8 2.5
600 4.6 1.8
700 4.4 1.2
800 4.3 0.8

Note: Values are approximate and can vary depending on film deposition conditions.[4][5]

Table 2: Refractive Index of Sub-stoichiometric Germanium Oxide (GeOx)

Material Wavelength (nm) Refractive Index (n)
GeOx (X = 1.2) 633 1.860

Source:[2]

Band Gap

The optical band gap (EQ) is a critical parameter for semiconductor materials, determining their
electronic and optical properties. For amorphous semiconductors, the Tauc plot method is
commonly used to determine the band gap from absorption data. The band gap of amorphous

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pubs.aip.org/aip/jap/article/110/6/063512/151190/A-spectroscopic-ellispometric-study-of-the
https://www.researchgate.net/publication/392187906_Short-Range_Order_and_Optical_Properties_of_Thin_Geo_X_Films_Obtained_by_Thermal_Evaporation_of_Geo_and_Geo_2
https://www.researchgate.net/figure/The-refractive-index-spectra-of-a-amorphous-Ge-a-Ge-film-and-b-polycrystalline-Ge_fig3_307469392
https://www.researchgate.net/figure/Spectral-dependences-of-a-the-refractive-index-and-b-the-extinction-coefficient-of_fig4_226369957
https://pubs.aip.org/aip/jap/article/110/6/063512/151190/A-spectroscopic-ellispometric-study-of-the
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Ge is approximately 1.06 eV.[6] For sub-stoichiometric GeOx films, the band gap is influenced
by the oxygen content.

Table 3: Optical Band Gap of Amorphous Germanium and Related Materials

Material Band Gap (eV)
Amorphous Ge (a-Ge) ~1.06
Amorphous GeOx (x = 1.1) ~1.1-15
Amorphous GeO: ~5.2-55

Sources:[3][6][7][8]

Photoluminescence

The intrinsic photoluminescence (PL) of pure GeO has not been clearly reported, primarily due
to its metastable nature. The observed photoluminescence in annealed GeO films is typically
attributed to the presence of Ge nanocrystals embedded within a GeO2 matrix, a product of the
disproportionation of GeO.[1][9] These Ge nanocrystals can exhibit photoluminescence in the
near-infrared and visible regions, with the emission wavelength being dependent on the size of
the nanocrystals.[10][11] Cathodoluminescence has also been observed in the visible range
(400 and 660 nm) in annealed GeOx films.[1]

Table 4: Photoluminescence of Ge Nanocrystals in GeOz Matrix

o Corresponding o
Emission Peak (eV) Wavelength (nm) Origin

~1.0 ~1240 Ge Nanocrystals

~1.4 ~885 Ge Nanocrystals

Ge Nanocrystals (yellow-
21-24 517 - 590
green)

Sources:[1][10][11]
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Experimental Protocols

The characterization of the optical properties of germanium monoxide thin films requires
specialized experimental techniques. The following sections detail the methodologies for thin
film deposition and optical analysis.

Thin Film Deposition

The synthesis of GeO thin films is challenging due to the material's instability. A common
method is the thermal evaporation of GeO2 powder in a high vacuum, which results in the
deposition of a sub-stoichiometric GeOx film.[3]

Protocol: Thermal Evaporation of GeOx
e Source Material: High-purity GeO2 powder.

e Substrate: Silicon or quartz substrates, cleaned using a standard solvent cleaning
procedure.

e Deposition System: High-vacuum thermal evaporation system.
o Pressure: Base pressure of <1 x 107> Torr.
o Evaporation Source: A tungsten boat or an electron beam source.

o Deposition Rate: Controlled at a rate of 0.1-1 nm/s, monitored using a quartz crystal
microbalance.

o Substrate Temperature: Maintained at room temperature or elevated temperatures to control
film properties.

» Post-Deposition Annealing (Optional): Annealing in a controlled atmosphere (e.g., N2 or Ar)
at temperatures ranging from 300-600°C can be performed to induce the formation of Ge
nanocrystals.

Spectroscopic Ellipsometry

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1213286?utm_src=pdf-body
https://www.researchgate.net/publication/392187906_Short-Range_Order_and_Optical_Properties_of_Thin_Geo_X_Films_Obtained_by_Thermal_Evaporation_of_Geo_and_Geo_2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Spectroscopic ellipsometry is a non-destructive optical technique used to determine thin film

thickness and optical constants (n and k).[12][13]

Protocol: Spectroscopic Ellipsometry Analysis

Instrument: A variable angle spectroscopic ellipsometer.

Wavelength Range: Typically from the ultraviolet (UV) to the near-infrared (NIR) region (e.g.,
200-1700 nm).

Angle of Incidence: Measurements are taken at multiple angles of incidence (e.g., 55°, 65°,
75°) to improve the accuracy of the model.

Data Acquisition: The ellipsometric parameters, Psi (W) and Delta (A), are measured as a
function of wavelength.

Optical Modeling: A multi-layer optical model is constructed to represent the sample structure
(e.g., Substrate / GeOx film / Surface Roughness).

Dispersion Model: The optical constants of the GeOx layer are described using a dispersion
model, such as the Tauc-Lorentz or Cody-Lorentz model, which is suitable for amorphous
materials.[14] The model parameters are adjusted to fit the experimental ¥ and A data.

Data Fitting: A regression analysis is performed to minimize the difference between the
experimental and calculated data, yielding the film thickness and the parameters of the
dispersion model, from which n and k are derived.

UV-Vis-NIR Spectroscopy

UV-Vis-NIR spectroscopy measures the absorbance, transmittance, and reflectance of a

material as a function of wavelength. This data can be used to determine the absorption

coefficient and the optical band gap.[15]

Protocol: UV-Vis-NIR Spectroscopy for Band Gap Determination

Instrument: A dual-beam UV-Vis-NIR spectrophotometer.

Wavelength Range: Typically from 200 nm to 2500 nm.
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o Sample Preparation: A thin film of GeOx is deposited on a transparent substrate (e.g.,
quartz).

o Measurement: The transmittance (T) and reflectance (R) spectra of the film are measured.

o Calculation of Absorption Coefficient (a): The absorption coefficient is calculated using the
formula: o = (1/d) * In[(1-R)? / T], where d is the film thickness (determined by ellipsometry or
a profilometer).

e Tauc Plot Construction: For an amorphous semiconductor, the optical band gap is
determined using the Tauc relation: (ahv)y = A(hv - Eg), where hv is the photon energy, Ais a
constant, and y is an index that depends on the nature of the electronic transition (y = 2 for
direct allowed transitions and y = 1/2 for indirect allowed transitions).[16]

o Band Gap Extraction: A plot of (ahv)1/2 versus hv (for indirect transitions, common in
amorphous materials) is created. The linear portion of the plot is extrapolated to the energy
axis (where (ahv)1/2 = 0) to determine the optical band gap (Eg).[16]

Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy is used to investigate the radiative recombination
processes in a material.

Protocol: Photoluminescence Spectroscopy

¢ Instrument: A photoluminescence spectrometer equipped with a laser excitation source and
a sensitive detector (e.g., a CCD or an InGaAs detector for NIR).

o Excitation Source: A laser with a photon energy greater than the expected band gap of the
material (e.g., a 325 nm He-Cd laser or a 488 nm Ar-ion laser).

o Sample Temperature: Measurements can be performed at room temperature or cryogenic
temperatures to study temperature-dependent effects.

o Data Acquisition: The sample is excited by the laser, and the emitted light is collected and
analyzed by the spectrometer to obtain the PL spectrum (intensity versus wavelength or

energy).
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Visualizations

The following diagrams illustrate the key process of GeO disproportionation and the general
workflow for optical characterization.

GeO Disproportionation Pathway

Ge Nanocrystals

Disproportionation

Thermal Annealing

Metastable GeO Film |— (>300°C)

Disproportionation

GeO2 Matrix

Optical Characterization Workflow
Film Deposition

GeOx Thin Film Deposition
(e.g., Thermal Evaporation)

Optical Characterization

Spectroscopic Ellipsometry UV-Vis-NIR Spectroscopy Photoluminescence

Data Analysis

Refractive Index (n)

Extinction Coefficient (k) Optical Band Gap (EQ) Emission Spectra

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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